
Sodium 2-(1-(tert-butoxycarbonyl)-3-hydroxyazetidin-3-yl)-2,2-difluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-(1-(tert-butoxycarbonyl)-3-hydroxyazetidin-3-yl)-2,2-difluoroacetate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a hydroxyazetidine ring, and a difluoroacetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-(1-(tert-butoxycarbonyl)-3-hydroxyazetidin-3-yl)-2,2-difluoroacetate typically involves multiple steps, starting with the preparation of the azetidine ring. The tert-butoxycarbonyl group is introduced to protect the amine functionality during subsequent reactions. The difluoroacetate moiety is then added through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems to enhance efficiency and scalability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 2-(1-(tert-butoxycarbonyl)-3-hydroxyazetidin-3-yl)-2,2-difluoroacetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The difluoroacetate moiety can be reduced to a difluoromethyl group.
Substitution: The Boc group can be removed under acidic conditions, and the resulting amine can participate in further substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid for Boc deprotection, sodium borohydride for reduction, and various oxidizing agents such as potassium permanganate for oxidation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection yields the free amine, while oxidation of the hydroxy group yields a ketone or aldehyde .
Applications De Recherche Scientifique
Sodium 2-(1-(tert-butoxycarbonyl)-3-hydroxyazetidin-3-yl)-2,2-difluoroacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its role in enzyme inhibition.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Sodium 2-(1-(tert-butoxycarbonyl)-3-hydroxyazetidin-3-yl)-2,2-difluoroacetate involves its interaction with specific molecular targets, such as enzymes. The Boc group protects the amine functionality, allowing the compound to interact with enzymes without undergoing premature reactions. Upon deprotection, the free amine can form covalent bonds with enzyme active sites, inhibiting their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium 2-(1-(tert-butoxycarbonyl)-3-hydroxyazetidin-3-yl)-2,2-difluoroacetate: shares similarities with other Boc-protected amino compounds, such as Boc-protected amino acids and peptides.
Difluoroacetate derivatives: Compounds with similar difluoroacetate moieties are used in various chemical and biological applications
Uniqueness
The uniqueness of this compound lies in its combination of a Boc-protected azetidine ring and a difluoroacetate group, which provides distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry .
Propriétés
IUPAC Name |
sodium;2,2-difluoro-2-[3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2NO5.Na/c1-8(2,3)18-7(16)13-4-9(17,5-13)10(11,12)6(14)15;/h17H,4-5H2,1-3H3,(H,14,15);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBCEYHGUYFZPN-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C(C(=O)[O-])(F)F)O.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F2NNaO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
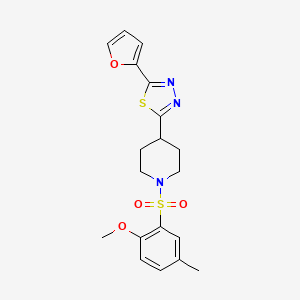
![8-(3-chloro-4-methylphenyl)-1,6,7-trimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2652644.png)
![2-ethyl-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B2652645.png)
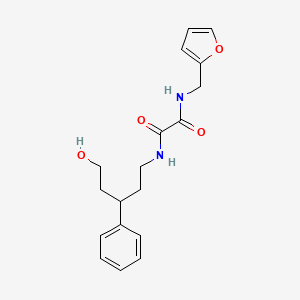
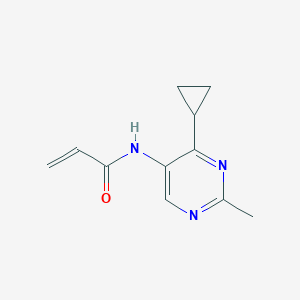
![methyl 4-[2-(2-nitroethyl)benzamido]benzoate](/img/structure/B2652651.png)
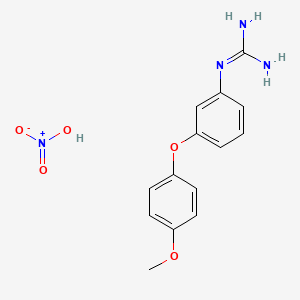
![3-(4-hydroxyphenyl)-N'-[(1E)-(4-methylphenyl)methylidene]-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanehydrazide](/img/structure/B2652656.png)
![3-{[3-(trifluoromethyl)anilino]methylene}-2-benzofuran-1(3H)-one](/img/structure/B2652657.png)
![1-{[4-(2-Hydroxyethoxy)thian-4-yl]methyl}-3-(2-methylphenyl)urea](/img/structure/B2652659.png)
![4-{4-[(benzyloxy)methyl]piperidine-1-carbonyl}-N,N-dimethylaniline](/img/structure/B2652661.png)
![5-methyl-2-({1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2652663.png)
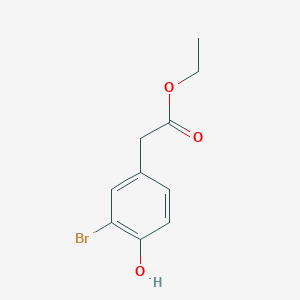
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethylbenzamide](/img/structure/B2652666.png)
